molecular formula C₁₄H₁₆D₃ B1153516 1,4,6,7-Tetramethylnaphthalene-D3

1,4,6,7-Tetramethylnaphthalene-D3

Cat. No.: B1153516
M. Wt: 187.3
Attention: For research use only. Not for human or veterinary use.
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Description

1,4,6,7-Tetramethylnaphthalene-D3 is a deuterated derivative of 1,4,6,7-tetramethylnaphthalene, a polycyclic aromatic hydrocarbon (PAH) with four methyl groups substituted at positions 1, 4, 6, and 7 of the naphthalene core. The non-deuterated parent compound (CAS 13764-18-6) has the molecular formula C₁₄H₁₆ and a molecular weight of 184.2768 g/mol . Its deuterated form, this compound, is used primarily as an isotopic standard in analytical chemistry, particularly in mass spectrometry and environmental monitoring, due to its enhanced stability and traceability in quantitative analyses .

The compound’s structure is characterized by a naphthalene backbone with methyl groups symmetrically positioned, contributing to its high hydrophobicity and utility in non-polar solvent systems . Its IUPAC Standard InChIKey (VPSPONOBLZCLIU-UHFFFAOYSA-N) and CAS registry number provide unambiguous identification for regulatory and research purposes .

Properties

Molecular Formula

C₁₄H₁₆D₃

Molecular Weight

187.3

Synonyms

2,3,5,8-Tetramethylnaphthalene-D3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Methyl Group Effects: Increasing methyl substitution (e.g., from dimethyl to tetramethyl) elevates molecular weight and hydrophobicity, enhancing solubility in non-polar solvents . Symmetrical isomers like 2,6-dimethylnaphthalene exhibit higher thermal stability compared to asymmetrical analogs .
  • Deuterated vs. Non-Deuterated: The deuterated form (D3) retains the chemical reactivity of the parent compound but offers distinct isotopic signatures for traceability in mass spectrometry .

1,4,6,7-Tetramethylnaphthalene

  • Organic Synthesis: Facilitates reactions requiring non-polar environments, such as Friedel-Crafts alkylation .
  • Pyrolysis Byproduct : Identified in catalytic pyrolysis of polystyrene, indicating thermal stability under high-temperature conditions .

Dimethylnaphthalenes

  • 1,3-Dimethylnaphthalene : Used as a standard in environmental monitoring due to its prevalence in petroleum byproducts .
  • 2,6-Dimethylnaphthalene : Critical in synthesizing polyethylene naphthalate (PEN), a high-performance polymer .

Hydrogenated Derivatives

  • 1,4,5,8-Tetrahydronaphthalene : Serves as a model compound for studying partial hydrogenation effects on aromatic systems .

Analytical Utility

  • Deuterated Standards : this compound is prioritized in isotope dilution mass spectrometry (IDMS) to correct for matrix effects in complex samples .
  • Chromatographic Behavior: Methylated naphthalenes exhibit longer retention times in GC-MS compared to non-methylated analogs, with tetramethyl derivatives eluting later due to increased hydrophobicity .

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